molecular formula C23H17Cl2F2NO5S B10793342 4-(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine

4-(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine

Cat. No.: B10793342
M. Wt: 528.4 g/mol
InChI Key: SQOVWXPWYAPARK-UHFFFAOYSA-N
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Description

4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine is a complex organic compound with a unique structure that includes multiple halogenated phenyl groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine typically involves multiple steps, starting with the preparation of the core benzo[d][1,3]dioxole structure. This is followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like ethanol or dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole: This compound shares some structural similarities but differs in its core structure and functional groups.

    2,4-dichlorophenyl 2,4-dichlorobenzoate: Another related compound with different functional groups and applications.

Uniqueness

4-(2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine is unique due to its combination of halogenated phenyl groups and a morpholine ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2F2NO5S

Molecular Weight

528.4 g/mol

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C23H17Cl2F2NO5S/c24-15-3-6-17(18(25)11-15)23(14-1-4-16(26)5-2-14)32-20-12-19(27)22(13-21(20)33-23)34(29,30)28-7-9-31-10-8-28/h1-6,11-13H,7-10H2

InChI Key

SQOVWXPWYAPARK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C3C(=C2)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl)F

Origin of Product

United States

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